5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone

Medicinal Chemistry Structure-Activity Relationship Adrenoceptor Pharmacology

5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone (CAS 91703-09-2) is a synthetic phenylpiperazine pyrrolidin-2-one derivative with the molecular formula C₁₄H₁₈ClN₃O and a molecular weight of 279.76 g/mol. The compound features a pyrrolidin-2-one ring directly linked at the 5-position to a piperazine moiety bearing a 4-chlorophenyl substituent.

Molecular Formula C14H18ClN3O
Molecular Weight 279.76 g/mol
CAS No. 91703-09-2
Cat. No. B12702413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone
CAS91703-09-2
Molecular FormulaC14H18ClN3O
Molecular Weight279.76 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H18ClN3O/c15-11-1-3-12(4-2-11)17-7-9-18(10-8-17)13-5-6-14(19)16-13/h1-4,13H,5-10H2,(H,16,19)
InChIKeyRRFVAEJDATUHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone (CAS 91703-09-2): Core Identity and Patent Pedigree for Procurement Decisions


5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone (CAS 91703-09-2) is a synthetic phenylpiperazine pyrrolidin-2-one derivative with the molecular formula C₁₄H₁₈ClN₃O and a molecular weight of 279.76 g/mol . The compound features a pyrrolidin-2-one ring directly linked at the 5-position to a piperazine moiety bearing a 4-chlorophenyl substituent. This direct N–C linkage between the pyrrolidinone and piperazine rings, without an intervening alkyl spacer, is a defining structural characteristic that distinguishes it from many related arylpiperazine pyrrolidin-2-one analogs which typically incorporate propyl, butyl, or hydroxypropyl linkers. The compound is explicitly claimed in US Patent US4547504 (assigned to Rhône-Poulenc Santé) as a pyrrolidine derivative useful as an antidepressant, with a specified daily dosage range of 10 to 300 mg for adult patients [1]. Its predicted physicochemical properties include a density of 1.273 g/cm³ and a boiling point of 499.4°C at 760 mmHg .

Why 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone Cannot Be Interchanged with Other Arylpiperazine Pyrrolidin-2-ones


Substituting 5-(4-(4-chlorophenyl)-1-piperazinyl)-2-pyrrolidinone with a closely related arylpiperazine pyrrolidin-2-one is not pharmacologically neutral, because the linker length between the pyrrolidinone and piperazine rings fundamentally alters receptor affinity profiles. In the broader arylpiperazine pyrrolidin-2-one class, compounds with a propyl linker (e.g., Kulig et al. 2010 series) show measurable affinity for both α₁- and α₂-adrenoceptors, with the highest α₂-AR affinity (pKi = 7.29) achieved by 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one [1]. However, this compound differs from the target compound by the presence of a three-carbon propyl spacer and an N-alkyl substituent on the pyrrolidinone nitrogen. In contrast, the target compound features a direct piperazine-to-pyrrolidinone C–N bond at the 5-position with no N-alkyl substitution, which is expected to produce a distinct conformational profile and receptor interaction pattern. Similarly, analogs with butyl linkers (e.g., Zaręba et al. 2015 series) show α₁-adrenoceptor affinity up to pKi = 7.30, but again differ in spacer length [2]. The 4-chlorophenyl substituent on the piperazine ring further differentiates the target compound from its 4-methoxy, 4-nitro, 3-trifluoromethyl, and unsubstituted phenyl analogs that are co-claimed in US4547504 [3], each of which may exhibit distinct electronic and steric contributions to target binding. These structural variations mean that generic substitution without experimental validation risks selecting a compound with meaningfully different potency, selectivity, or in vivo pharmacological behavior.

5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: Direct Pyrrolidinone–Piperazine Linkage vs. Alkyl-Spacer Analogs Confers Distinct Pharmacophoric Geometry

The target compound features a direct C–N bond connecting the pyrrolidin-2-one 5-position to the piperazine N1 nitrogen, with no intervening methylene spacer (n = 0 in the general formula of US4547504). This contrasts with the most extensively pharmacologically characterized analogs in the class, which uniformly incorporate a three-carbon propyl linker (as in the Kulig et al. 2010 series) or a four-carbon butyl linker (as in the Zaręba et al. 2015 series) between the pyrrolidinone nitrogen and the piperazine ring [1][2]. The Kulig 2010 propyl-linked analog bearing the same 4-chlorophenyl substituent (compound 18) demonstrated α₂-AR pKi = 7.29 and α₁-AR pKi values in the range of 6–7, but its pharmacological profile cannot be extrapolated to the target compound because the linker length and attachment point fundamentally alter the spatial relationship between the arylpiperazine pharmacophore and the pyrrolidinone hydrogen-bonding motif [1]. The Zaręba 2015 butyl-linked analog 10h (2-chlorophenyl substituent) achieved α₁-AR pKi = 7.30, again illustrating that linker length modulates affinity, but these data are not transferable to the zero-linker target compound [2].

Medicinal Chemistry Structure-Activity Relationship Adrenoceptor Pharmacology

Physicochemical Property Differentiation: Calculated Density and Boiling Point Enable Purity and Handling Specification

The target compound has a calculated density of 1.273 g/cm³ and a predicted boiling point of 499.4°C at 760 mmHg . These values are directly relevant for establishing storage conditions, solvent compatibility, and analytical method development for purity assessment. In comparison, the unsubstituted phenyl analog 5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one (co-claimed in US4547504) has a reported melting point of 210°C [1], while the 2-methylphenyl analog melts at 166°C [1]. The presence of the 4-chloro substituent on the phenyl ring increases molecular weight (279.76 vs. 245.32 g/mol for the unsubstituted phenyl analog) and is expected to increase lipophilicity (calculated logP), which directly impacts solubility, membrane permeability, and biological distribution. These differences are quantifiable and meaningful for procurement specifications: a supplier offering an analog with a different phenyl substitution cannot guarantee equivalent physicochemical handling properties.

Analytical Chemistry Quality Control Formulation Development

Class-Level α-Adrenoceptor Activity: Arylpiperazine Pyrrolidin-2-ones Demonstrate Nanomolar Affinity Dependent on Substitution Pattern

Arylpiperazine pyrrolidin-2-one derivatives as a class exhibit nanomolar binding affinity at α₁- and α₂-adrenoceptors. The Kulig et al. 2010 study established that the 4-chlorophenyl substituent on the piperazine ring, when paired with a propyl linker to pyrrolidin-2-one (compound 18), yields α₂-AR pKi = 7.29 (Ki ≈ 51 nM) [1]. The same study reported that compounds in this series with pKi ≥ 6.44 for α₁-AR were advanced to functional assays, where they demonstrated antagonist activity at α₁B-adrenoceptors, and selected compounds also antagonized α₁A-adrenoceptors [2]. Furthermore, the Sapa et al. 2011 study on 23 phenylpiperazine pyrrolidin-2-one derivatives confirmed that this compound class produces antidepressant-like effects in the forced swimming test in mice, with compound EP-65 showing stronger efficacy than the classical antidepressants imipramine and mianserin [3]. While the specific target compound has not been individually profiled in published quantitative binding assays, its structural features—direct C5-piperazine linkage with a 4-chlorophenyl substituent—place it within this pharmacologically validated class. It is reasonable to infer that the compound possesses α-adrenoceptor binding capacity, but the exact Ki, subtype selectivity, and functional activity profile remain experimentally unconfirmed and may differ from linker-containing analogs.

Adrenergic Pharmacology Receptor Binding Cardiovascular Research

Patent-Defined Therapeutic Differentiation: Explicit Claim as Antidepressant with Defined Dosage Range Distinguishes from Unclaimed Analogs

US Patent US4547504 explicitly claims 5-[4-(4-chlorophenyl)piperazin-1-yl]pyrrolidin-2-one (claim 7) as one of seven compounds 'of outstanding importance' for the treatment of depression, with a specified therapeutic dosage range of 10 to 300 mg per day for adult patients [1]. The patent distinguishes the 4-chlorophenyl analog from the unsubstituted phenyl, 2-methylphenyl, 4-methoxyphenyl, 4-acetylphenyl, 3-trifluoromethylphenyl, and 4-nitrophenyl analogs (claims 5–11), indicating that each substitution pattern was considered a distinct chemical entity worthy of individual claiming. This patent-based differentiation is legally and commercially significant: the 4-chlorophenyl analog is explicitly enumerated as a specifically preferred embodiment, whereas many other conceivable aryl substitution patterns within the Markush structure are not individually claimed as preferred compounds. The patent further describes the mechanism as related to α-adrenolytic properties, consistent with the class-level receptor binding data discussed above [2].

Neuropharmacology Drug Discovery Intellectual Property

5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone: Evidence-Backed Research and Industrial Application Scenarios


Reference Standard for Direct-Linked Arylpiperazine Pyrrolidin-2-one SAR Studies

Researchers conducting structure-activity relationship (SAR) studies on arylpiperazine pyrrolidin-2-ones require the zero-linker (n = 0) 4-chlorophenyl analog as a critical reference compound to systematically probe the effect of linker length on α-adrenoceptor affinity. As demonstrated by the Kulig et al. 2010 series (propyl linker) and Zaręba et al. 2015 series (butyl linker), linker elongation modulates both α₁/α₂ subtype selectivity and functional antagonism [1][2]. The target compound provides the essential 'zero-linker' data point that is currently missing from published pharmacological profiles, enabling complete SAR mapping from direct attachment through four-methylene spacer analogs. Its procurement is justified for any medicinal chemistry program aiming to optimize linker geometry in this chemotype.

Antidepressant Drug Discovery: Validated Chemical Starting Point from Patent Literature

The compound is explicitly designated as a compound 'of outstanding importance' in US Patent US4547504 for the treatment of depression, with a defined adult dosage range of 10 to 300 mg per day [1]. The broader phenylpiperazine pyrrolidin-2-one class has demonstrated antidepressant-like activity in the forced swimming test in mice that exceeds the efficacy of imipramine and mianserin for certain analogs [2]. For drug discovery programs targeting novel antidepressants with α-adrenolytic mechanisms, this compound represents one of the seven specifically exemplified preferred embodiments from the foundational patent in this chemical series, making it a high-priority candidate for in vitro profiling and in vivo follow-up studies.

Pharmacological Tool for α-Adrenoceptor Subtype Deconvolution

The arylpiperazine pyrrolidin-2-one scaffold has demonstrated capacity for both α₁- and α₂-adrenoceptor binding, with subtype selectivity modulated by aryl substitution pattern and linker architecture [1]. The target compound, with its unique combination of a 4-chlorophenyl substituent, zero-length linker, and C5-attachment topology, provides a structurally distinct pharmacological probe for deconvoluting the contributions of linker geometry to α₁A-, α₁B-, α₁D-, and α₂-subtype binding. While its specific Ki values remain to be experimentally determined, its procurement enables head-to-head radioligand displacement studies against the known propyl-linked and butyl-linked analogs, generating the comparative data needed to establish linker-activity relationships.

Analytical Reference Material for Quality Control of Piperazine-Containing Pyrrolidinone Synthetic Intermediates

The compound's well-defined physicochemical properties—including molecular formula C₁₄H₁₈ClN₃O, molecular weight 279.76 g/mol, density 1.273 g/cm³, and predicted boiling point 499.4°C [1]—coupled with its explicit synthetic preparation described in US4547504 via condensation of 5-ethoxypyrrolidin-2-one with 1-(4-chlorophenyl)piperazine [2], establish it as a suitable reference standard for HPLC purity analysis, identity confirmation by NMR and mass spectrometry, and calibration of analytical methods in synthetic chemistry workflows involving related pyrrolidinone-piperazine constructs.

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